tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₄H₂₄N₂O₄ It is a derivative of piperidine and oxazole, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of Piperidine Derivative: Piperidine is reacted with appropriate reagents to introduce the formyl group at the 4-position of the oxazole ring.
Esterification: The resulting piperidine derivative is then esterified with tert-butyl alcohol under acidic conditions to form the final product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.
Medicine: In the medical field, the compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting various diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism by which tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also bind to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate: is structurally similar to other piperidine derivatives and oxazole derivatives.
Tert-butyl N-(5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate: is another compound with a similar functional group arrangement.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound in scientific research.
Properties
CAS No. |
2375259-47-3 |
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Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.3 |
Purity |
95 |
Origin of Product |
United States |
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